N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a tetrazole ring, a pyrrole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide typically involves multiple steps. One common method involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile intermediate with sodium azide under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Hydroxyl-substituted derivatives
Reduction: Amine-substituted derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as candesartan cilexetil and cefotetan.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as indole and carbazole.
Uniqueness
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is unique due to the combination of the tetrazole and pyrrole rings in a single molecule, along with the presence of a methoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H20N6O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26) |
InChI Key |
JQVLATWWYCVFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3)C4=NNN=N4 |
Origin of Product |
United States |
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